molecular formula C19H24N6O3 B2385798 4-(6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)morpholine CAS No. 1203287-73-3

4-(6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)morpholine

Cat. No. B2385798
M. Wt: 384.44
InChI Key: NJXOBFNHULKMMY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups, including a piperazine ring, a pyrimidine ring, a nitro group, and a morpholine ring.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The piperazine and morpholine rings might participate in substitution or coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group might increase its polarity and affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antioxidant Activities :Compounds structurally related to "4-(6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)morpholine" have been synthesized and evaluated for their in vitro antioxidant activities. These benzimidazole derivatives, featuring a morpholine or piperazine skeleton, were synthesized using a one-pot nitro reductive cyclization reaction. They exhibited significant antioxidant properties in various assays, including Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) assays, demonstrating their potential as antioxidant agents (Özil, Cansu, & Baltaş, 2018).

Imaging Agents for Parkinson's Disease :A related compound was synthesized as a potential PET imaging agent for investigating LRRK2 enzyme activity in Parkinson's disease. This synthesis involved creating a reference standard and its precursor through multiple synthesis steps, highlighting the compound's application in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

Hydrogen-bonded Sheet Structures :Research on compounds with a similar morpholine and nitrosopyrimidine structure has led to insights into their hydrogen-bonded sheet structures. These structures exhibit significant electronic polarization and form various sheet constructions, demonstrating the compound's role in structural chemistry and material science (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008).

Future Directions

The future research directions for this compound could include studying its biological activity, optimizing its synthesis, and investigating its potential applications in medicinal chemistry .

properties

IUPAC Name

4-[6-methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3/c1-15-17(25(26)27)18(23-11-13-28-14-12-23)21-19(20-15)24-9-7-22(8-10-24)16-5-3-2-4-6-16/h2-6H,7-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXOBFNHULKMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)N4CCOCC4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-Methyl-5-nitro-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]morpholine

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